4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiane ring with a prop-2-yn-1-ylamino substituent, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione typically involves the reaction of prop-2-yn-1-amine with a thiane derivative under specific conditions. One common method involves the use of copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and reliability . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher throughput. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.
Substitution: The prop-2-yn-1-ylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles.
Major Products Formed
Scientific Research Applications
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione involves its ability to form covalent bonds with target molecules. This is facilitated by the presence of the prop-2-yn-1-ylamino group, which can undergo nucleophilic addition and substitution reactions. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the prop-2-yn-1-yl group and exhibit similar reactivity in cycloaddition reactions.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound also contains the prop-2-yn-1-yl group and is used in similar applications.
Uniqueness
What sets 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione apart is its thiane ring structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H13NO2S |
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Molecular Weight |
187.26 g/mol |
IUPAC Name |
1,1-dioxo-N-prop-2-ynylthian-4-amine |
InChI |
InChI=1S/C8H13NO2S/c1-2-5-9-8-3-6-12(10,11)7-4-8/h1,8-9H,3-7H2 |
InChI Key |
XOEUGSGDEBNUAB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
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